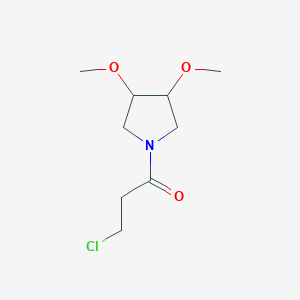

3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one

Beschreibung

3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one is a chlorinated propanone derivative featuring a 3,4-dimethoxypyrrolidine substituent at the 1-position. This compound is of interest in medicinal and synthetic chemistry due to its structural versatility, which allows for modifications that influence reactivity, solubility, and biological activity.

Eigenschaften

IUPAC Name |

3-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO3/c1-13-7-5-11(6-8(7)14-2)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCXTXVJBVNBCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vergleich Mit ähnlichen Verbindungen

The following analysis compares 3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one with structurally related compounds, focusing on substituent effects, synthesis routes, and biological activities.

Substituent Variations and Physicochemical Properties

| Compound Name | Substituent at 1-Position | Key Functional Groups | Lipophilicity (Predicted) |

|---|---|---|---|

| This compound | 3,4-dimethoxypyrrolidine | Methoxy, tertiary amine | Moderate-high |

| 3-Chloro-1-(2,4-dichlorophenyl)propan-1-one | 2,4-dichlorophenyl | Aromatic Cl substituents | High |

| 3-Hydroxy-1-(3,5-dimethoxy-4-hydroxyphenyl)propan-1-one | 3,5-dimethoxy-4-hydroxyphenyl | Phenolic -OH, methoxy | Low-moderate |

| 3-Chloro-1-(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)propan-1-one | 3-(hydroxymethyl)-4-methylpyrrolidine | Hydroxyl, methyl | Moderate |

| 3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one | 3,5-dimethylpyrazole | Pyrazole ring, chloroanilino | Moderate |

Key Observations :

- The dimethoxypyrrolidine group in the target compound provides a balance of hydrogen-bonding capacity (via methoxy) and steric bulk, distinguishing it from purely aromatic or polar substituents .

- Hydroxyphenylpropanones () prioritize antioxidant activity due to phenolic -OH groups, whereas the target compound’s methoxy groups may enhance metabolic stability .

Vorbereitungsmethoden

Catalytic Hydrochlorination of 1,3-Propanediol

- Catalyst: Benzenesulfonic acid is used as a catalyst to enhance reaction efficiency and selectivity.

- Reactants: 1,3-propanediol reacts with hydrochloric acid (30% mass fraction).

- Conditions:

- Initial mixture of 1,3-propanediol, partial hydrochloric acid, and benzenesulfonic acid is heated to 80–100 °C with stirring and maintained for 3 hours.

- Temperature is then lowered to 50 °C, and the remaining hydrochloric acid is added.

- The mixture is reheated to 80–100 °C and held for an additional 10 hours.

- Workup:

- After completion, the reaction mixture is refluxed with toluene and water to remove impurities.

- The organic phase is neutralized with sodium bicarbonate, filtered, and subjected to vacuum distillation to isolate 3-chloro-1-propanol.

- Yield and Purity: The process achieves over 95% yield and approximately 99.3% purity by gas chromatography.

- Advantages: High conversion rate, minimal hazardous waste, and industrial scalability.

| Parameter | Value |

|---|---|

| Catalyst | Benzenesulfonic acid (2-5 parts by weight) |

| 1,3-Propanediol | 500 parts by weight |

| Hydrochloric acid | 1000-1100 parts by weight (30% mass fraction) |

| Reaction Temperature | 80–100 °C |

| Reaction Time | 13 hours total (3h + 10h) |

| Yield | >95% |

| Purity (GC) | 99.3% |

Source: Adapted from patent CN110668918A and chemical synthesis literature

Alternative Sulfur Chloride Method (Historical Reference)

- 1,3-propanediol reacted with sulfur chloride at room temperature, evolving sulfur dioxide.

- Heated for several hours to complete reaction.

- Workup involved ether extraction and purification.

- Yield approximately 60%, less favored due to hazardous byproducts and lower efficiency.

Synthesis of 3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one

The target compound is typically synthesized by nucleophilic substitution of 3-chloro-1-propanol or its activated derivatives (e.g., 3-chloro-1-propanone) with 3,4-dimethoxypyrrolidine.

General Synthetic Strategy

- Step 1: Preparation of 3-chloro-1-propanol as described above.

- Step 2: Conversion of 3-chloro-1-propanol to 3-chloro-1-propanone (if necessary) via oxidation or direct use of chlorinated propanone derivatives.

- Step 3: Nucleophilic substitution reaction where the nitrogen atom of 3,4-dimethoxypyrrolidine attacks the electrophilic carbon bearing the chlorine atom, forming the desired this compound.

Reaction Conditions and Optimization

- Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) are typically used to facilitate nucleophilic substitution.

- Temperature: Moderate heating (50–90 °C) to promote reaction kinetics.

- Base: A mild base may be added to neutralize the hydrochloric acid formed during substitution.

- Purification: The product is purified by vacuum distillation or recrystallization depending on physical properties.

Note: Specific detailed experimental data on this step are limited in publicly available literature; however, analogous substitution reactions follow these general principles.

Summary Table of Preparation Steps

| Step | Reaction Description | Conditions | Yield / Purity | Notes |

|---|---|---|---|---|

| 1 | Hydrochlorination of 1,3-propanediol | 80–100 °C, benzenesulfonic acid catalyst, 13 h total | >95% yield, 99.3% purity | Industrially scalable, low waste |

| 2 | Isolation of 3-chloro-1-propanol | Reflux with toluene/water, neutralization with NaHCO3 | High purity | Efficient purification |

| 3 | Nucleophilic substitution with 3,4-dimethoxypyrrolidine | 50–90 °C, polar aprotic solvent, mild base | Not explicitly reported | Standard SN2 substitution reaction |

Research Findings and Industrial Relevance

- The catalytic hydrochlorination method using benzenesulfonic acid significantly improves yield and reduces hazardous byproducts compared to traditional chlorination methods.

- The process parameters such as temperature, catalyst amount, and hydrochloric acid concentration are critical for maximizing conversion and minimizing side reactions.

- The nucleophilic substitution step is a classical SN2 reaction; reaction conditions should be optimized to prevent elimination or side reactions, especially given the sensitive methoxy substituents on the pyrrolidine ring.

- The combined synthetic route is suitable for industrial production due to its high yield, operational safety, and environmental compliance.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one, and how can reaction parameters be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3,4-dimethoxypyrrolidine with a chloro-substituted propanone precursor under basic conditions (e.g., K₂CO₃ in anhydrous DMF) at 60–80°C for 12–24 hours. Optimize yield by controlling stoichiometry, solvent polarity, and temperature. Catalytic agents like DMAP may accelerate reactions .

- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification by column chromatography (silica gel, ethyl acetate/hexane gradient) is typical.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should be observed?

- Techniques :

- ¹H/¹³C NMR : The pyrrolidine ring protons (δ 3.2–4.0 ppm) and methoxy groups (δ 3.3–3.5 ppm) are key. The carbonyl (C=O) appears at ~195–200 ppm in ¹³C NMR .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching C₁₀H₁₅ClNO₃ (calculated: 232.0743).

- IR : Stretching vibrations for C=O (~1700 cm⁻¹) and C-Cl (~650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and dimethoxypyrrolidine moieties in nucleophilic substitution reactions?

- Approach : Use DFT calculations (e.g., Gaussian 16) to model transition states and activation energies. Analyze electron density maps (ESP) to identify electrophilic sites. The chloro group’s leaving ability and steric hindrance from the pyrrolidine ring influence substitution rates .

- Validation : Compare computed kinetic data with experimental results (e.g., reaction rates under varying conditions).

Q. How should researchers resolve contradictions in spectral data, such as unexpected NMR splitting patterns?

- Strategies :

- Variable Temperature NMR : Detect dynamic effects (e.g., rotational barriers in the pyrrolidine ring).

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity.

- X-ray Crystallography : Resolve structural ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .

Q. What experimental evidence supports the compound’s role as an intermediate in multi-step syntheses (e.g., pharmaceuticals)?

- Case Study : The compound’s chloro group enables cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. For example, it was used to synthesize dibenzazepine derivatives via palladium-catalyzed coupling, confirmed by HPLC and MS/MS fragmentation .

- Scale-Up Challenges : Address solubility issues in polar solvents (e.g., DMSO) and optimize catalyst loading for reproducibility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.